![molecular formula C10H11BrO2 B2621989 6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine CAS No. 52113-69-6](/img/structure/B2621989.png)

6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine

Overview

Description

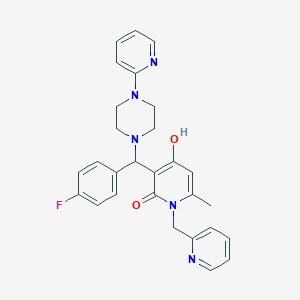

6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine is a chemical compound with the molecular formula C10H11BrO2 . It has a molecular weight of 243.10 .

Synthesis Analysis

The synthesis of 6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine involves several steps. At about -78° C and under an atmosphere of nitrogen, n-butyllithium in tetrahydrofuran was added to a solution of 6-bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine. The mixture was stirred at -40 to -60° C for about 2 hours. Then, N-methoxy-N-methylacetamide was added, the mixture was stirred at about -78° C for about 2 hours, and then quenched by adding a solution of saturated ammonium chloride .Molecular Structure Analysis

The molecular structure of 6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine consists of a benzodioxine ring with two methyl groups attached to one of the carbon atoms and a bromine atom attached to another carbon atom .Scientific Research Applications

Synthesis of Functionalized Derivatives

6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine serves as a precursor in the synthesis of functionalized derivatives. Research has illustrated the conversion of salicylic acids and acetylenic esters into 4H-benzo[d][1,3]dioxin-4-one derivatives. This process, facilitated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in an acetonitrile medium, is significant for the subsequent room temperature amidation with primary amines, yielding salicylamides. The efficiency of this synthetic approach is evident in the moderate to good yields of the resulting compounds.

Safety and Hazards

6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine is classified as a warning substance. It has hazard statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

6-bromo-2,2-dimethyl-4H-1,3-benzodioxine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-10(2)12-6-7-5-8(11)3-4-9(7)13-10/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIALGZOSKLCMHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2=C(O1)C=CC(=C2)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorobenzyl)-1-(3,4-dichlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2621907.png)

![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2621912.png)

![[6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2621914.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide](/img/structure/B2621915.png)

![N-[(E)-3-Methylsulfonylprop-2-enyl]-4,5,6,7-tetrahydro-1H-benzimidazole-4-carboxamide](/img/structure/B2621917.png)

![2-{[6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B2621918.png)

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-mesitylacetamide](/img/structure/B2621922.png)

![3-[(2,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B2621923.png)

![(2E)-2-{[(2-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2621924.png)

![2-(4-fluorophenyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2621929.png)